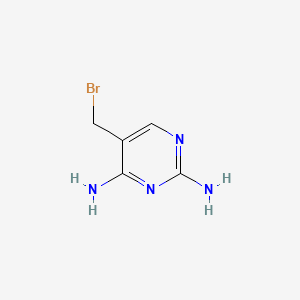
2,5-二甲基-1-(4-硝基苯基)-1H-吡咯
描述
OSM-S-287 是一种属于氨基噻吩并嘧啶系列的化合物,已被探索用于治疗疟疾。该化合物是开源疟疾项目的组成部分,该项目旨在通过开源合作开发新的抗疟疾药物。OSM-S-287 已显示出对恶性疟原虫的有效活性,恶性疟原虫是导致最严重形式疟疾的寄生虫。
科学研究应用
OSM-S-287 由于其在治疗疟疾方面的潜力而被广泛研究。它对恶性疟原虫的活性使其成为抗疟疾药物开发的有希望的候选者。此外,该化合物的结构和反应性使其成为药物化学研究中宝贵的工具,它可以用于探索新的合成路线和反应机理。
作用机制
OSM-S-287 的作用机制涉及抑制恶性疟原虫天冬酰胺-tRNA 合成酶 (PfAsnRS)。这种酶对寄生虫的蛋白质合成至关重要。OSM-S-287 抑制蛋白质翻译并激活寄生虫中的氨基酸饥饿反应。 该化合物与酶形成共价加合物,导致其抑制 .
准备方法
合成路线和反应条件
OSM-S-287 的合成涉及噻吩并嘧啶骨架的构建。合成中的一个关键步骤是氯化噻吩并嘧啶酮的锂化/卤化,该步骤引入所需的官能团,同时保持可行的产率。 胺基在 120°C 的密闭管中使用氢氧化铵溶液引入 4 位 .
工业生产方法
虽然没有详细说明 OSM-S-287 的具体工业生产方法,但一般方法将涉及扩大实验室环境中使用的合成路线。这将包括优化反应条件以确保高产率和纯度,以及实施有效的纯化技术。
化学反应分析
反应类型
OSM-S-287 经历各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
取代: 取代反应,尤其是亲核取代反应,在修饰噻吩并嘧啶骨架中很常见。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在取代反应中使用卤代烷烃和亲核试剂等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生各种氧化衍生物,而取代反应可以将不同的官能团引入噻吩并嘧啶骨架。
相似化合物的比较
类似化合物
OSM-S-106: 另一种对恶性疟原虫具有活性的氨基噻吩并嘧啶化合物。
TCMDC-135294: 从 GSK 库中鉴定的结构相关的化合物。
独特性
OSM-S-287 由于其特定的结构特征及其对恶性疟原虫的强效活性而具有独特性。它与 PfAsnRS 形成共价加合物的能力使其与其他类似化合物区分开来,使其成为作为抗疟疾药物进一步开发的宝贵候选者。
属性
IUPAC Name |
2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJRCFOGAIXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332600 | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-22-4 | |
| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?
A1: The research highlights several key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole []:
- Planar Rings: The molecule contains both a pyrrole and a phenyl ring, which are confirmed to be primarily planar due to their aromatic nature [].
- Methyl Substituents: The presence of methyl groups at the 2 and 5 positions of the pyrrole ring influences the overall planarity of the molecule compared to unsubstituted analogs [].
- Nitro Group Orientation: The nitro group attached to the phenyl ring exhibits a slight twist relative to the phenyl plane [].
- C-H—π Interactions: The primary intermolecular interactions are C-H—π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the pyrrole ring in adjacent molecules []. This interaction forms chains of molecules within the crystal lattice [].
- Absence of Classical Hydrogen Bonds: Notably, the molecule lacks conventional hydrogen bond donors, preventing the formation of classical hydrogen bonds in the crystal structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)





![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)


![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)

